2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide
Description
2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide is a chloroacetamide derivative featuring a cyclopropyl group and a 4-dimethylaminocyclohexyl moiety attached to the acetamide backbone. The cyclopropyl group introduces steric strain and conformational rigidity, while the 4-dimethylaminocyclohexyl substituent contributes to enhanced solubility due to its polar tertiary amine. Its structural complexity and functional groups make it a candidate for drug discovery, particularly in targeting proteins or enzymes where hydrogen bonding and hydrophobic interactions are critical .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-15(2)10-3-5-11(6-4-10)16(12-7-8-12)13(17)9-14/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKGSHPKANHZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by the presence of a chloro group, a cyclopropyl moiety, and a dimethylamino group attached to a cyclohexyl ring, suggests diverse interactions with biological systems.
- Molecular Formula : C13H23ClN2O
- Molecular Weight : 258.78752 g/mol
- CAS Number : Not specified in the sources but can be referenced through PubChem .
The biological activity of 2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide is thought to be influenced by:
- Electrophilic Nature : The chloro group acts as an electrophile, facilitating nucleophilic attacks which may lead to biological effects.
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with various biological molecules, potentially altering their functions.
- Structural Stability : The cyclohexyl ring contributes to the compound's overall stability and affects its interaction with targets within biological systems .
Antimicrobial Properties
Research indicates that compounds similar to 2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide exhibit significant antimicrobial activity. Studies have shown that chloroacetamides can be effective against various pathogens, including:
- Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Limited effectiveness was noted against Escherichia coli.
- Fungi : Moderate activity against Candida albicans .
A comparative study on related chloroacetamides demonstrated that those with halogenated substitutions on the phenyl ring showed enhanced lipophilicity, allowing for better membrane penetration and antimicrobial efficacy .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that similar structures may induce apoptosis in cancer cells through mechanisms involving:
- Covalent interactions with target proteins , such as GPX4, which plays a critical role in cellular redox balance.
- Induction of ferroptosis , a form of regulated cell death associated with iron metabolism and reactive oxygen species .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial potential of various chloroacetamides, including derivatives similar to 2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide, it was found that:
- Compounds met Lipinski's rule of five, indicating favorable pharmacokinetic properties.
- The most active compounds were those with higher lipophilicity and appropriate molecular size .
Study 2: Anticancer Activity
Research focused on thiazole derivatives revealed insights into the mechanism by which compounds similar to 2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide might induce ferroptosis in cancer cells. The study highlighted the importance of electrophilic warheads in enhancing cytotoxicity against cancer cell lines .
Data Table: Comparative Biological Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide | Chloro group, cyclopropyl moiety | Antimicrobial and potential anticancer activity |
| N-Cyclopropyl-N-(4-fluorophenyl)-acetamide | Fluorinated phenyl ring | Strong antibacterial properties |
| N,N-Dimethyl-2-chloroacetamide | Simple dimethyl substitution | Known for reactivity in nucleophilic substitution |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 4-dimethylaminocyclohexyl group enhances polarity compared to non-polar substituents (e.g., ethylcyclohexyl in or dimethylphenyl in ). This likely improves aqueous solubility, critical for pharmacokinetics.
Hydrogen Bonding: The dimethylamino group increases hydrogen bond acceptor capacity (3 acceptors vs. 1–2 in simpler analogues), favoring interactions with biological targets. In contrast, 2-Chloro-N-(2,4-dimethylphenyl)acetamide forms intermolecular N–H⋯O bonds in crystalline states , a feature less pronounced in bulkier derivatives like the target compound.
Lipophilicity (XLogP3) :
- The target’s estimated XLogP3 (~2.5) is lower than that of 2-Chloro-N-(4-ethylcyclohexyl)acetamide (2.8), suggesting reduced membrane permeability but better solubility. This balance is advantageous for oral bioavailability.
Biological Activity: While direct data for the target compound is lacking, structurally related compounds exhibit cytotoxic activity (e.g., morpholinosulfonylphenyl derivative ) or are prioritized for pesticide transformation studies (e.g., S-metolachlor TPs ). The dimethylamino group in the target may modulate receptor binding or metabolic stability.
Safety Considerations: Fluorinated analogues like 2-Chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide require stringent safety protocols due to allergenic risks , whereas the target compound’s dimethylamino group may reduce reactivity.
Research Implications and Methodological Notes
- Structural Analysis : Crystallographic tools like SHELX and ORTEP-3 are widely used to resolve hydrogen-bonding networks and conformations in related acetamides . Similar methodologies could elucidate the target compound’s solid-state behavior.
- Drug Discovery: The target’s hybrid structure (cyclopropyl + dimethylaminocyclohexyl) offers a template for optimizing selectivity and potency in enzyme inhibitors or receptor modulators .
- Synthetic Challenges: Introducing both cyclopropyl and dimethylaminocyclohexyl groups may require multi-step synthesis with careful stereochemical control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
